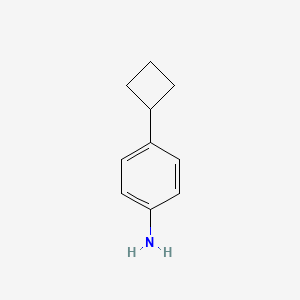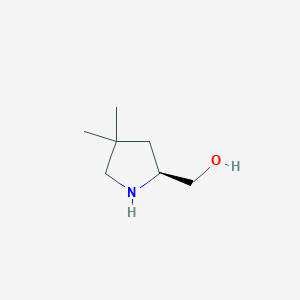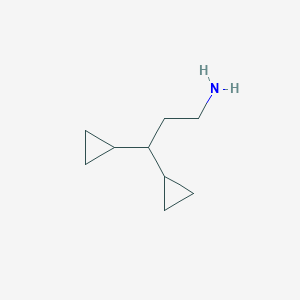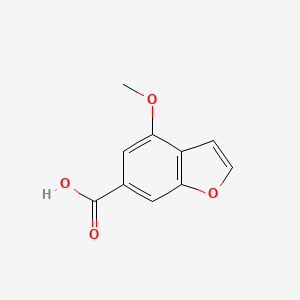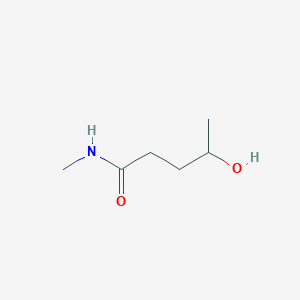
4-hydroxy-N-methylpentanamide
Descripción general
Descripción
4-Hydroxy-N-methylpentanamide is a chemical compound with the molecular formula C6H13NO2 . It has an average mass of 131.173 Da and a mono-isotopic mass of 131.095000 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure is not provided in the search results.Aplicaciones Científicas De Investigación
Bioactive Markers and Therapeutic Potential
A significant area of research involves the study of bioactive markers like 4-hydroxynonenal and their roles in pathophysiological processes. Such compounds have been identified as key players in oxidative stress and potentially in disease mechanisms including Alzheimer's and other conditions, highlighting their dual role as markers and therapeutic targets (Žarković, 2003). This research could relate to 4-hydroxy-N-methylpentanamide by providing insights into how similar compounds function within biological systems, their potential as disease markers, and their roles in signaling pathways.
Antimicrobial Agents
Research into monoterpenes like p-Cymene, which shares a similar domain of interest with this compound due to its bioactive properties, reveals the growing need for new antimicrobial agents. These studies underscore the antimicrobial efficacy of certain compounds and their mechanisms of action, which could be relevant for developing new treatments based on this compound or related chemicals (Marchese et al., 2017).
Neuroprotective Strategies
The exploration of neuroprotective strategies in the context of cerebrovascular stroke and other neurological conditions highlights the importance of understanding the molecular basis of such diseases and the potential therapeutic roles of compounds (Karsy et al., 2017). This research area may provide a context for investigating this compound's potential neuroprotective effects, given the interest in compounds that can mitigate secondary cerebral injury.
Synthesis and Biomedical Applications of Hydroxyapatite
The advancements in the synthesis, functionalization, and biomedical applications of hydroxyapatite offer a glimpse into the innovative use of bioactive and biocompatible materials in medicine (Haider et al., 2017). While not directly related to this compound, this area of research shares the theme of exploring the potential medical and therapeutic applications of specific compounds, including their use in drug delivery systems and as components of biomaterials.
Mecanismo De Acción
Target of Action
It is known that similar compounds interact with various receptors and transporters in the body .
Mode of Action
It’s suggested that similar compounds may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, including those involved in lipid peroxidation .
Pharmacokinetics
It’s known that similar compounds, such as amides, generally have high boiling points and melting points, which could impact their bioavailability .
Result of Action
Similar compounds have been shown to disrupt signal transduction and protein activity, induce inflammation, and trigger cellular apoptosis in conditions of oxidative stress .
Propiedades
IUPAC Name |
4-hydroxy-N-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(8)3-4-6(9)7-2/h5,8H,3-4H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYMIQKILWAOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


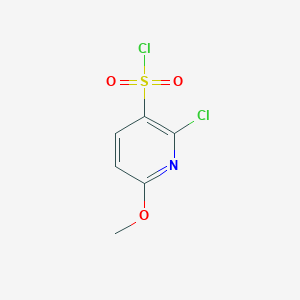
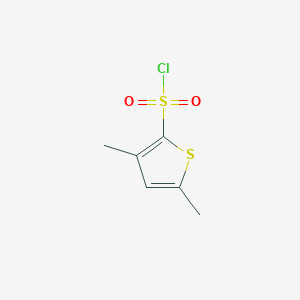
![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)
